![molecular formula C8H9FO2S B3113182 1-Phenylethane-1-sulfonyl fluoride CAS No. 1936702-96-3](/img/structure/B3113182.png)
1-Phenylethane-1-sulfonyl fluoride
Overview
Description
1-Phenylethane-1-sulfonyl fluoride, also known by its chemical formula C₈H₉FO₂S , is a compound with a molecular weight of 188.22 g/mol . It falls under the category of sulfonyl fluorides and is used in various chemical applications .
Synthesis Analysis
A facile one-pot synthesis for producing sulfonyl fluorides from sulfonates or sulfonic acids has been developed. This process allows for the direct transformation of abundant and inexpensive sulfonates into highly valuable sulfonyl fluorides. The reaction conditions are mild, and readily available reagents are employed .
Molecular Structure Analysis
H | C / \ H C - SO₂F \ / C | C₆H₅
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Sulfonyl Fluorides and Lithium Sulfonates
Research has demonstrated efficient methods for preparing sulfonyl fluorides, which are crucial intermediates in organic synthesis and potential electrolytes for lithium batteries. For instance, Toulgoat et al. (2007) developed a process for the synthesis of several polyfluoroalkanesulfonyl fluorides. This method simplifies the production of sulfonyl fluorides from sulfinates by electrophilic fluorination, avoiding the need for isolating unstable intermediates. Such advancements in sulfonyl fluoride synthesis have implications for battery technology and organic synthesis (Toulgoat, Langlois, Médebielle, & Sanchez, 2007).
Development of Sulfonyl Fluoride-Based Reagents
Sulfonyl fluorides are gaining attention as reactive probes in chemical biology and molecular pharmacology. Xu et al. (2019) introduced a visible-light-mediated method for synthesizing aliphatic sulfonyl fluorides from carboxylic acids. This approach is notable for its broad applicability, including modification of amino acids and peptides, underscoring the importance of sulfonyl fluorides in developing pharmacologically relevant compounds (Xu, Xu, Yang, Cao, & Liao, 2019).
Optical Waveguiding and Materials Science
Highly fluorinated poly(arylene ether ketones/sulfones) have been explored for their potential in optical waveguiding applications. Qi et al. (2005) reported on cross-linkable, fluorinated polymers that offer high glass transition temperatures and thermal stability, suitable for creating tough, flexible, and transparent films. These materials' properties, including adjustable refractive indices and cross-linking density, are vital for optical applications, showcasing the versatility of sulfonyl fluoride derivatives in materials science (Qi, Ding, Day, Jiang, & Callender, 2005).
SuFEx Click Chemistry
Sulfonyl fluorides play a pivotal role in SuFEx (sulfur(VI) fluoride exchange) click chemistry, facilitating the synthesis of diverse chemical structures. For example, Smedley et al. (2018) presented 1-Bromoethene-1-sulfonyl fluoride (BESF) as a new SuFEx connector, enabling the synthesis of various sulfonyl fluoride-containing compounds with potential in drug development and materials science (Smedley, Giel, Molino, Barrow, Wilson, & Moses, 2018).
Electrochemical Synthesis
The electrochemical synthesis of sulfonyl fluorides offers an environmentally friendly alternative to traditional methods. Laudadio et al. (2019) developed a mild electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides and potassium fluoride. This method highlights the potential for sustainable and efficient synthesis of sulfonyl fluorides, broadening the scope of their applications in various fields (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).
Mechanism of Action
properties
IUPAC Name |
1-phenylethanesulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQONKVKQCZRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylethane-1-sulfonyl fluoride | |
CAS RN |
1936702-96-3 | |
Record name | 1-phenylethane-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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